molecular formula C13H16BNO3 B6148605 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole CAS No. 2259877-35-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

Cat. No. B6148605
CAS RN: 2259877-35-3
M. Wt: 245.1
InChI Key:
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole (TMBB) is an organic compound with a wide range of applications in the scientific research field. It is a dioxaborolane derivative of the benzoxazole family and is widely used as a building block for the synthesis of various molecules. Its unique structure allows it to be used for a variety of purposes, ranging from the synthesis of therapeutic agents to the development of new materials. TMBB has been studied extensively for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole has many scientific research applications, including use in organic synthesis, catalysis, and materials science. It is used as a building block for the synthesis of a variety of molecules, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in various reactions, such as the synthesis of polymers and the synthesis of complex organic compounds. In addition, it is used in materials science to create new materials with unique properties, such as high strength and low weight.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole is not fully understood, but it is believed that its unique structure allows it to interact with other molecules in a variety of ways. It is believed to interact with other molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions are believed to be responsible for the various biochemical and physiological effects of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole.
Biochemical and Physiological Effects
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole has been studied extensively for its biochemical and physiological effects. It has been shown to have an inhibitory effect on a variety of enzymes, including the enzymes involved in the synthesis of prostaglandins. It has also been shown to have an effect on the metabolism of fatty acids and the synthesis of cholesterol. In addition, it has been shown to have an effect on the immune system, as well as having anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole has many advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. It is also non-toxic and has a low environmental impact. In addition, it has a unique structure that allows it to interact with other molecules in a variety of ways. However, there are some limitations to its use in laboratory experiments. It is sensitive to heat and light, and its solubility in water is limited. In addition, it is not stable in the presence of strong acids or bases.

Future Directions

There are many potential future directions for the use of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole in scientific research. One potential area of research is the development of new materials with unique properties, such as high strength and low weight. Another potential area of research is the development of new catalysts for the synthesis of complex organic compounds. In addition, further research could be conducted into the biochemical and physiological effects of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole, as well as its potential therapeutic applications. Finally, research could be conducted into the development of new synthesis methods for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole, as well as new methods for the production of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole on a large scale.

Synthesis Methods

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole can be synthesized through a variety of methods, depending on the desired end product. One common synthesis method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD) with 2,1-benzoxazole (BzO). This reaction is typically carried out in the presence of a base, such as potassium carbonate, and is carried out at a temperature of around 80°C. The reaction produces the desired product in a yield of around 75%. Other synthesis methods involve the use of other reagents, such as dimethylamine or trimethylsilyl chloride, or the use of different temperatures and solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole involves the reaction of 2,1-benzoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2,1-benzoxazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2,1-benzoxazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2259877-35-3

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

Molecular Formula

C13H16BNO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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